Somatostatin 1-28
Overview
Description
SRIF-28, also known as somatostatin 1-28, is a biologically active peptide derived from the larger precursor protein, preprosomatostatin. It is one of the two main forms of somatostatin, the other being SRIF-14 (somatostatin 1-14). Somatostatin is a regulatory peptide hormone that inhibits the secretion of several other hormones, including growth hormone, insulin, and glucagon . SRIF-28 is predominantly found in the intestinal mucosal cells and plays a crucial role in various physiological processes .
Mechanism of Action
Target of Action
Somatostatin 1-28, also known as somatostatin-28 (SST-28), is a naturally occurring peptide hormone that regulates the endocrine system . It primarily targets the D cells of the islets to inhibit the release of insulin and glucagon . Additionally, it is generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary . The actions of somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors .
Mode of Action
This compound interacts with its targets by binding to the G protein-coupled somatostatin receptors, leading to multiple phosphorylation events within the C-terminal tail . This interaction results in the inhibition of adenylate cyclase, leading to a lowering of the concentration of cyclic adenosine monophosphate in the endothelial cells, which ultimately blocks vasodilation through this pathway .
Biochemical Pathways
This compound is involved in the regulation of glucagon and insulin synthesis in the pancreas . It represses growth hormone secretion, thus playing a crucial role in the regulation of metabolism . The two peptides, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), are involved in these regulatory processes .
Pharmacokinetics
The pharmacokinetics of this compound involves its distribution and retention within the body. Studies have shown that somatostatin analogs, such as 177Lu-DOTA-EB-TATE, exhibit extended circulation in the blood and achieve a higher tumor dose delivery compared to other analogs . The total-body effective doses were 0.205 ± 0.161 mSv/MBq for 177Lu-DOTA-EB-TATE .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of various gastrointestinal processes . It is produced by paracrine cells scattered throughout the gastrointestinal tract and inhibits gastrointestinal endocrine secretion . Somatostatin is also found in various locations in the nervous system and exerts neural control over many physiological functions .
Action Environment
The action of this compound is influenced by the local physiological environment. For example, SS28 is found in the central nervous system and has a more potent neuromodulator action than SS14 . The wide-ranging diverse effects of somatostatin in the gastrointestinal system occur to a greater or lesser extent in physiological and pathological conditions .
Biochemical Analysis
Biochemical Properties
Somatostatin 1-28 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is the major physiological inhibitor of growth hormone secretion from the anterior pituitary and insulin and glucagon release from the pancreatic islets . It also regulates gastric acid secretion from the gut . The actions of somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It suppresses the synthesis and secretion of growth factors such as growth hormone and insulin-like growth factor 1 . It also inhibits gastrointestinal hormones that include gastrin, cholecystokinin, serotonin, glucagon, vasoactive intestinal peptide, and others .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In the vascular system, it likely produces vasoconstriction by inhibiting adenylate cyclase, leading to a lowering of the concentration of cyclic adenosine monophosphate in the endothelial cells, which ultimately blocks vasodilation through this pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is involved in a range of physiological functions and pathological modifications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is widely distributed throughout the central nervous system and the digestive system of rodents and primates
Subcellular Localization
It is known that somatostatin receptor-positive AR42J rat pancreatic tumor cells in vitro have been used to understand the cell killing mechanism of 64 Cu by focusing on subcellular distribution of the somatostatin analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SRIF-28 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of SRIF-28 typically involves large-scale SPPS. Automation of the synthesis process allows for the efficient production of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets the required purity standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
SRIF-28 undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s structure and function.
Reduction: Reduction of the disulfide bond can lead to the formation of linear peptides.
Substitution: Amino acid residues in SRIF-28 can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the disulfide bond.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.
Major Products Formed
Oxidized SRIF-28: Contains an intact disulfide bond.
Reduced SRIF-28: Lacks the disulfide bond, resulting in a linear peptide.
Substituted Analogs: Peptides with modified amino acid sequences that exhibit different biological activities.
Scientific Research Applications
Chemistry
In chemistry, SRIF-28 is used as a model peptide to study peptide synthesis, folding, and stability. Researchers investigate the effects of various modifications on the peptide’s structure and function .
Biology
SRIF-28 plays a significant role in regulating hormone secretion and neurotransmission. It is used in studies exploring its effects on the endocrine and nervous systems. Researchers also investigate its role in inhibiting the release of growth hormone, insulin, and glucagon .
Medicine
In medicine, SRIF-28 and its analogs are used to treat conditions such as acromegaly, a disorder characterized by excessive growth hormone secretion. SRIF-28 analogs are also used to manage symptoms of neuroendocrine tumors and gastrointestinal disorders .
Industry
SRIF-28 is used in the pharmaceutical industry for the development of therapeutic peptides. Its analogs are formulated into drugs that target specific receptors, providing treatments for various diseases .
Comparison with Similar Compounds
Similar Compounds
SRIF-14 (Somatostatin 1-14): A shorter form of somatostatin with similar biological activities.
Octreotide: A synthetic analog of somatostatin with a longer half-life, used in the treatment of acromegaly and neuroendocrine tumors.
Lanreotide: Another synthetic analog with similar therapeutic applications as octreotide.
Uniqueness of SRIF-28
SRIF-28 is unique due to its longer peptide chain, which allows for more extensive interactions with somatostatin receptors. This results in a broader range of biological activities compared to SRIF-14. Additionally, SRIF-28’s distribution in the intestinal mucosal cells highlights its specific role in gastrointestinal physiology .
Properties
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-DFTNLTQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Somatostatin 1-28?
A1: this compound exerts its effects by binding to specific somatostatin receptors (SSTRs). These receptors belong to the G protein-coupled receptor (GPCR) superfamily. [] Upon binding, this compound triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylate cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. [] This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion and neurotransmission.
Q2: Does this compound exhibit different activities compared to other forms of Somatostatin?
A2: Yes, studies have shown that this compound and the shorter form, Somatostatin 1-14, can have different potencies and affinities for various SSTR subtypes. [, ] For instance, in guinea pig pancreatic acini, both this compound and a synthetic analog, [Nle8]this compound, increased amylase release, calcium outflux, and cGMP levels at high concentrations. [] Interestingly, these effects were not observed with Somatostatin 1-14, suggesting that the full 28-amino acid sequence is crucial for this specific activity. []
Q3: Is this compound exclusively produced in the central nervous system?
A3: No, while initially identified in the hypothalamus, research has revealed that this compound is also synthesized in peripheral tissues. For example, studies have identified this compound in the retina of various species, including rats, frogs, and monkeys. [] This finding indicates that this compound plays diverse roles both within and outside the central nervous system.
Q4: Has this compound been detected in human bodily fluids?
A4: Yes, research has confirmed the presence of circulating this compound in human plasma. [] This finding has implications for understanding the potential physiological and pathological roles of this peptide in humans.
Q5: Are there any studies investigating the role of this compound in specific physiological processes?
A5: Yes, research has explored the potential role of this compound in regulating feed intake in goats. [] A study using intracerebroventricular (ICV) infusions of this compound in goats fed dry forage observed increased feed intake compared to control animals. [] This finding suggests that this compound might modulate thirst-controlling mechanisms, influencing feeding behavior in these animals.
Q6: Does this compound undergo any post-translational modifications?
A6: Yes, this compound is derived from a larger precursor peptide, prosomatostatin, through enzymatic processing. [, ] Studies have identified various processing intermediates and fragments of prosomatostatin in different species. [, ] This suggests that the processing of prosomatostatin is a complex and potentially regulated process, influencing the availability and activity of this compound.
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